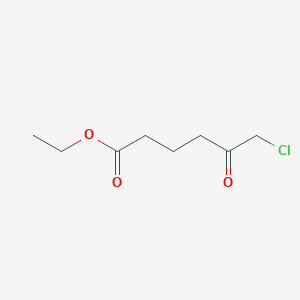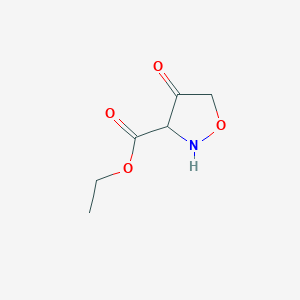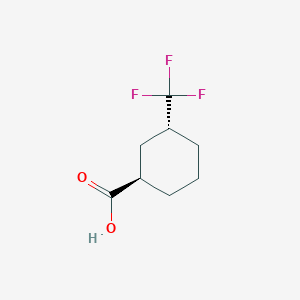
rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid: is a specialized organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also bears a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexane derivatives.
Introduction of Trifluoromethyl Group: A common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In an industrial setting, the production of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid may involve:
Large-Scale Trifluoromethylation: Utilizing continuous flow reactors to efficiently introduce the trifluoromethyl group.
Catalytic Processes: Employing robust catalysts to ensure high yield and selectivity.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of catalysts.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions due to its unique structure.
Biochemical Probes: Utilized in the study of biochemical pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Materials Science: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in having a trifluoromethyl group and a carboxylic acid, but differs in the aromatic ring structure.
3-(Trifluoromethyl)cyclohexanone: Similar in the cyclohexane ring and trifluoromethyl group, but has a ketone instead of a carboxylic acid.
Uniqueness
Structural Features: The combination of a trifluoromethyl group and a carboxylic acid on a cyclohexane ring is unique, providing distinct chemical and physical properties.
Reactivity: The presence of the trifluoromethyl group significantly alters the reactivity of the compound compared to similar non-fluorinated compounds.
This detailed overview of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid highlights its synthesis, reactions, applications, and unique features, providing a comprehensive understanding of this intriguing compound
Propiedades
Fórmula molecular |
C8H11F3O2 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
(1R,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6-/m1/s1 |
Clave InChI |
CJMWFGSSEGRSHR-PHDIDXHHSA-N |
SMILES isomérico |
C1C[C@H](C[C@@H](C1)C(F)(F)F)C(=O)O |
SMILES canónico |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
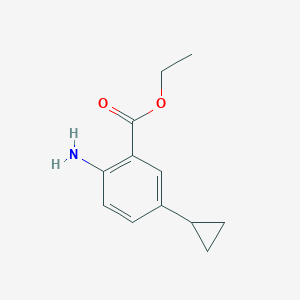
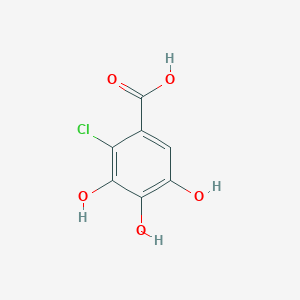


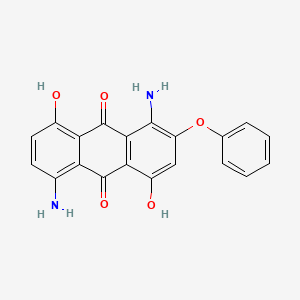
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
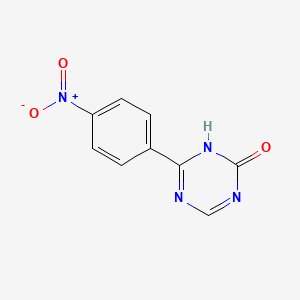
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)

![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
